3-iodocyclobutane-1-carboxylic acid, Mixture of diastereomers
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Overview
Description
3-iodocyclobutane-1-carboxylic acid, Mixture of diastereomers, is an organic compound with the molecular formula C5H7IO2. It is a derivative of cyclobutane, where an iodine atom is attached to the third carbon and a carboxylic acid group is attached to the first carbon. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodocyclobutane-1-carboxylic acid, Mixture of diastereomers, typically involves the iodination of cyclobutane derivatives. One common method is the reaction of cyclobutyl carboxylic acid with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-iodocyclobutane-1-carboxylic acid, Mixture of diastereomers, undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction to form cyclobutane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or amines in polar solvents at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of cyclobutane derivatives with different substituents.
Oxidation: Formation of carboxylates or other oxidized products.
Reduction: Formation of reduced cyclobutane derivatives.
Scientific Research Applications
3-iodocyclobutane-1-carboxylic acid, Mixture of diastereomers, has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-iodocyclobutane-1-carboxylic acid, Mixture of diastereomers, involves its interaction with molecular targets through its functional groups. The iodine atom and carboxylic acid group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution, oxidation-reduction, and other organic reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
3-bromocyclobutane-1-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
3-chlorocyclobutane-1-carboxylic acid: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Uniqueness
3-iodocyclobutane-1-carboxylic acid, Mixture of diastereomers, is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties
Properties
CAS No. |
2648949-20-4 |
---|---|
Molecular Formula |
C5H7IO2 |
Molecular Weight |
226 |
Purity |
95 |
Origin of Product |
United States |
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